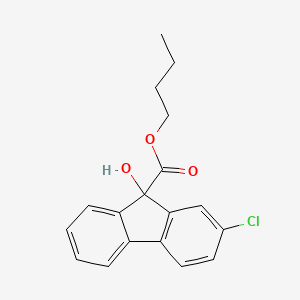
2',3,3'-Trichloro-2,4-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3,3’-Trichloro-2,4-bipyridine is a chemical compound with the molecular formula C10H5Cl3N2 and a molecular weight of 259.52 g/mol . This compound is part of the bipyridine family, which consists of two pyridine rings connected by a single bond. The presence of three chlorine atoms in the structure makes it a unique derivative of bipyridine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3,3’-Trichloro-2,4-bipyridine typically involves the chlorination of 2,4-bipyridine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction temperature is usually maintained between 50°C and 80°C to ensure complete chlorination .
Industrial Production Methods: On an industrial scale, the production of 2’,3,3’-Trichloro-2,4-bipyridine follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The process involves large-scale chlorination in a continuous flow reactor, allowing for better control over reaction parameters and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 2’,3,3’-Trichloro-2,4-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated bipyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or ammonia are commonly used under reflux conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products:
Substitution Reactions: Products include hydroxylated, aminated, or alkylated bipyridine derivatives.
Oxidation Reactions: Major products are N-oxides of 2’,3,3’-Trichloro-2,4-bipyridine.
Reduction Reactions: Products include partially or fully dechlorinated bipyridine derivatives.
Applications De Recherche Scientifique
2’,3,3’-Trichloro-2,4-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is utilized in proteomics research for studying protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of biologically active molecules.
Industry: The compound is employed in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2’,3,3’-Trichloro-2,4-bipyridine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it useful in catalysis and material science. The compound can also interact with biological molecules, affecting their structure and function .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Known for its strong coordination with metal ions, used in catalysis and material science.
4,4’-Bipyridine: Utilized in the formation of supramolecular structures due to its ability to form hydrogen bonds.
3,3’-Bipyridine: Less commonly used but still significant in coordination chemistry.
Uniqueness: 2’,3,3’-Trichloro-2,4-bipyridine is unique due to the presence of three chlorine atoms, which enhance its reactivity and make it suitable for specific applications in research and industry. Its ability to undergo various chemical reactions and form stable complexes with metals sets it apart from other bipyridine derivatives .
Propriétés
Numéro CAS |
1020253-82-0 |
|---|---|
Formule moléculaire |
C10H5Cl3N2 |
Poids moléculaire |
259.5 g/mol |
Nom IUPAC |
2,3-dichloro-4-(3-chloropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-2-1-4-14-9(7)6-3-5-15-10(13)8(6)12/h1-5H |
Clé InChI |
XRBHCIZZHAERLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C2=C(C(=NC=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710322.png)




![2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13710337.png)



![1-[(2,3-Dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate sodium hydride](/img/structure/B13710368.png)
![2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol](/img/structure/B13710374.png)
